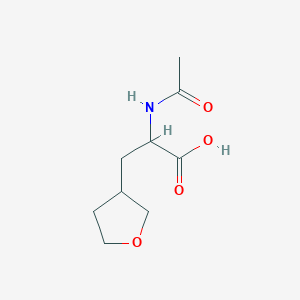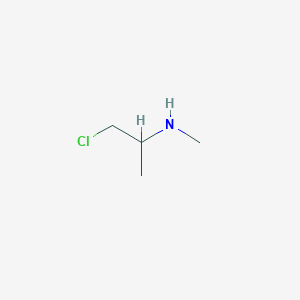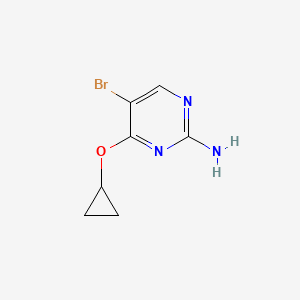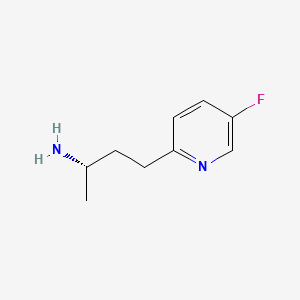
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine is a chiral amine compound that features a fluoropyridine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Fluoropyridin-2-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and a suitable chiral amine precursor.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automated Processes: Employing automated processes for precise control over reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Industrial Applications: Employed in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(5-Fluoropyridin-2-yl)butan-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(3-Fluoropyridin-2-yl)butan-2-amine: A similar compound with a fluorine atom at a different position on the pyridine ring.
(S)-4-(5-Chloropyridin-2-yl)butan-2-amine: A compound with a chlorine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom at the 5-position of the pyridine ring may confer unique properties such as increased metabolic stability and altered electronic effects.
Chirality: The (S)-configuration of the compound may result in specific interactions with biological targets, leading to distinct pharmacological profiles.
Eigenschaften
Molekularformel |
C9H13FN2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
(2S)-4-(5-fluoropyridin-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-7(11)2-4-9-5-3-8(10)6-12-9/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
CCASMGNMZLVWRO-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CCC1=NC=C(C=C1)F)N |
Kanonische SMILES |
CC(CCC1=NC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)

![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
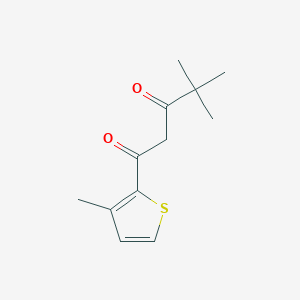
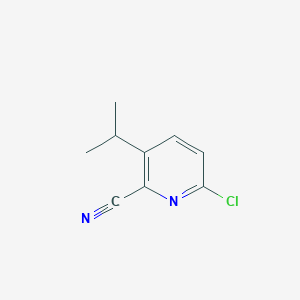

![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)

